molecular formula C7H8N2O3 B2473340 1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione CAS No. 1552707-24-0

1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione

Cat. No.: B2473340
CAS No.: 1552707-24-0
M. Wt: 168.152
InChI Key: SDXNPCXTNBUXSI-UHFFFAOYSA-N
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Description

1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione is a heterocyclic compound with a unique structure that combines elements of pyrimidine and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,3-c]morpholine derivatives: Compounds with similar core structures but different substituents.

    Morpholine derivatives: Compounds containing the morpholine ring but lacking the pyrimidine component.

    Pyrimidine derivatives: Compounds with the pyrimidine ring but without the morpholine component.

Uniqueness

1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione is unique due to its combined pyrimidine and morpholine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-6-3-5-4-12-2-1-9(5)7(11)8-6/h3H,1-2,4H2,(H,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXNPCXTNBUXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=O)NC(=O)N21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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